molecular formula C14H19N3 B15280534 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B15280534
M. Wt: 229.32 g/mol
InChI Key: YPZUCFSXOLXNBI-UHFFFAOYSA-N
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Description

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a phenyl group, and a methylamine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Isopropyl and Phenyl Groups: The isopropyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions can be carried out using suitable alkylating and arylating agents in the presence of catalysts.

    Attachment of the Methylamine Group: The final step involves the introduction of the methylamine group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles; solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2,5-dione
  • 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-ethylmethanamine
  • 1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-propylmethanamine

Uniqueness

1-(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(1-Isopropyl-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine, a compound with the molecular formula C13H17N3C_{13}H_{17}N_3, is part of a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Weight : 215.29 g/mol
  • CAS Number : 2091618-36-7
  • Chemical Structure : The compound features a pyrazole ring substituted with isopropyl and phenyl groups, along with a methylamine moiety.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Pyrazoles exhibit significant antitumor effects, making them candidates for cancer therapy. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.
  • Antidepressant Effects : Some studies indicate that pyrazole derivatives may possess antidepressant-like properties, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The anti-inflammatory potential of pyrazoles has been documented, suggesting their use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common synthesis routes:

StepReaction TypeReagents/ConditionsProduct
1CondensationIsopropyl hydrazine + phenylacetonePyrazole precursor
2MethylationMethyl iodide + baseFinal product
3PurificationRecrystallizationPure compound

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including the compound :

  • Antitumor Studies : In vitro studies demonstrated that pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antidepressant Activity : A study involving animal models showed that administration of certain pyrazole derivatives led to a significant reduction in depressive-like behaviors, suggesting potential use in managing mood disorders.
  • Anti-inflammatory Effects : Research indicated that pyrazole compounds could reduce pro-inflammatory cytokines in vitro, supporting their role as anti-inflammatory agents.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-methyl-1-(5-phenyl-2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H19N3/c1-11(2)17-13(10-15-3)9-14(16-17)12-7-5-4-6-8-12/h4-9,11,15H,10H2,1-3H3

InChI Key

YPZUCFSXOLXNBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CNC

Origin of Product

United States

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